An In-depth Technical Guide to the Chemical Properties of Terpinyl Isobutyrate
An In-depth Technical Guide to the Chemical Properties of Terpinyl Isobutyrate
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of terpinyl isobutyrate (CAS No: 7774-65-4). Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, physicochemical characteristics, synthesis, spectroscopic profile, reactivity, and safety protocols. Terpinyl isobutyrate, a monoterpenoid ester, is primarily utilized for its organoleptic properties in the flavor and fragrance industries. However, its structural relationship to biologically active terpenes warrants a deeper scientific understanding for potential applications in formulation science and as a scaffold in medicinal chemistry. This guide synthesizes data from established chemical databases and scientific literature to serve as an authoritative reference.
Introduction to Terpinyl Isobutyrate
Terpinyl isobutyrate is an organic compound classified as a menthane monoterpenoid ester.[1] Structurally, it is the isobutyrate ester of α-terpineol. Menthane monoterpenoids are a class of naturally derived or synthetic compounds based on a cyclohexane ring with a methyl group and a (2-methyl)-propyl group.[1] While extensively used as a synthetic flavoring and fragrance agent, its parent alcohol, α-terpineol, is known to possess a range of biological properties, including antioxidant, anti-inflammatory, and antimicrobial effects.[2][3] This association suggests that terpinyl isobutyrate could serve as a valuable molecule in pharmaceutical formulations, either as an excipient with favorable sensory properties or as a starting point for the development of novel therapeutic agents, a common trajectory for natural product derivatives in modern drug discovery.[4]
Chemical Identity and Structure
A precise understanding of a compound's identity is fundamental to all scientific investigation. Terpinyl isobutyrate is identified by several key descriptors and a distinct molecular architecture.
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IUPAC Name: 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 2-methylpropanoate[1][5]
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CAS Number: 7774-65-4[6]
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Synonyms: α-Terpinyl isobutyrate, p-Menth-1-en-8-yl isobutyrate, Terpinyl 2-methylpropionate[1][6][9]
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Classification: Menthane Monoterpenoid[1]
The structure consists of a p-menthane core, characterized by a cyclohexene ring, which is esterified at the tertiary carbon with isobutyric acid.
Caption: 2D Structure of Terpinyl Isobutyrate.
Physicochemical Properties
The physical properties of terpinyl isobutyrate are critical for its application in various formulations, dictating its behavior in different matrices. It is typically a colorless, clear liquid.[9]
| Property | Value | Source(s) |
| Appearance | Colorless, clear liquid | [6][9] |
| Molecular Weight | 224.34 g/mol | [7][8] |
| Boiling Point | 242.0 °C at 760 mmHg | [6][9] |
| Specific Gravity / Density | 0.930 - 0.942 at 25 °C | [6][9] |
| Flash Point | > 100 °C (> 212 °F) | [6] |
| Refractive Index | 1.457 - 1.463 | [9] |
| Water Solubility | Very slightly soluble (Est: 1.081 mg/L at 25°C) | [1][6][9] |
| Solubility in Organics | Soluble in alcohols and oils | [9] |
| Vapor Pressure | 0.006 mmHg at 25 °C (estimated) | [6] |
| logP (o/w) | 3.5 - 4.78 (estimated) | [1][9] |
Synthesis and Manufacturing
From a chemical standpoint, terpinyl isobutyrate is synthesized via the esterification of α-terpineol with an isobutyrylating agent. This reaction is analogous to the well-documented synthesis of other terpinyl esters, such as terpinyl acetate.[10][11]
The general protocol involves reacting α-terpineol with either isobutyric anhydride or isobutyryl chloride in the presence of a catalyst. The choice of catalyst is crucial for reaction efficiency and can range from strong acids to specific metal complexes.[10][11] The reaction is typically followed by purification steps, such as vacuum distillation and washing, to remove unreacted starting materials and the catalyst, yielding the final high-purity product.
Caption: General workflow for the synthesis of terpinyl isobutyrate.
Spectroscopic Analysis
Spectroscopic methods are indispensable for the structural confirmation and purity assessment of chemical compounds.[12][13] While a comprehensive public database of spectra for terpinyl isobutyrate is limited, its structure allows for the confident prediction of key spectral features.
5.1 Infrared (IR) Spectroscopy The IR spectrum is dominated by the vibrations of its ester functional group.
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C=O Stretch: A strong, sharp absorption band is expected around 1735-1720 cm⁻¹ , characteristic of the carbonyl group in an aliphatic ester.
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C-O Stretch: One or two strong bands will appear in the 1300-1100 cm⁻¹ region, corresponding to the C-O single bond stretches of the ester linkage.
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C=C Stretch: A weaker absorption around 1650-1670 cm⁻¹ is anticipated due to the alkene bond within the cyclohexene ring.
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sp³ C-H Stretch: Strong bands will be present just below 3000 cm⁻¹ .
5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon and hydrogen framework.[14]
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¹H NMR: The proton spectrum would be complex but show characteristic signals:
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A multiplet around ~2.5 ppm for the methine proton of the isobutyryl group.
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A doublet around ~1.1-1.2 ppm for the two equivalent methyl groups of the isobutyryl moiety.
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Singlets for the three methyl groups on the terpene backbone, with the two geminal methyls on the tertiary carbon appearing at distinct chemical shifts.
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A signal for the vinylic proton on the cyclohexene ring around ~5.4 ppm .
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A complex series of multiplets for the aliphatic protons of the cyclohexene ring between 1.5-2.2 ppm .
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¹³C NMR: The carbon spectrum would confirm the presence of 14 unique carbon environments:
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A signal for the ester carbonyl carbon in the downfield region of ~176-178 ppm .
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Signals for the two olefinic carbons of the C=C bond around ~120-135 ppm .
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A signal for the quaternary carbon of the ester linkage (~82 ppm).
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Multiple signals in the aliphatic region (~20-45 ppm ) for the remaining methyl and methylene carbons.
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5.3 Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[12]
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 224 .
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Key Fragments: Common fragmentation pathways for terpinyl esters include the loss of the acyloxy group or the entire acid. Expect significant fragments corresponding to:
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m/z = 136: Resulting from the loss of isobutyric acid (C₄H₈O₂), leaving the terpinyl cation. This is often a very prominent peak.
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m/z = 71: Corresponding to the isobutyryl cation [CH(CH₃)₂CO]⁺.
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m/z = 43: Corresponding to the isopropyl cation [CH(CH₃)₂]⁺, which is often the base peak.
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Chemical Reactivity and Stability
Terpinyl isobutyrate is valued in fragrance applications for its good stability in various product matrices, including soaps and cosmetics.[15] As an ester, its primary chemical reactivity involves hydrolysis.
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Hydrolysis: Under strongly acidic or basic conditions, the ester linkage can be cleaved to yield α-terpineol and isobutyric acid. This reaction is generally slow under neutral pH and ambient temperatures.
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Oxidation: The alkene functionality in the cyclohexene ring is susceptible to oxidation, although the compound is considered relatively stable. Exposure to strong oxidizing agents or prolonged exposure to air and light should be avoided to prevent degradation.
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Storage: For long-term stability, it should be stored in tightly sealed containers in a cool, dry place, protected from direct sunlight.[15]
Applications in Research and Drug Development
While the primary commercial use of terpinyl isobutyrate is as a fragrance and flavoring agent, its properties are relevant to the pharmaceutical sciences.[9][15][16]
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Excipient in Formulations: Its pleasant, mild fruity-herbal scent can be used to mask undesirable odors in topical or oral formulations.[15] Its lipophilic nature (high logP) makes it suitable for inclusion in non-aqueous or emulsion-based delivery systems.
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Permeation Enhancer Studies: The structural similarity to other terpenes known to act as skin permeation enhancers suggests terpinyl isobutyrate could be investigated for this purpose in transdermal drug delivery systems.
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Scaffold for Medicinal Chemistry: Natural products and their derivatives are a cornerstone of drug discovery.[4][17] The terpinyl scaffold is a chiral, three-dimensional structure that can be chemically modified to explore new pharmacophores. The ester linkage provides a convenient handle for derivatization to produce novel compounds for biological screening.
Safety and Handling
According to aggregated GHS data, terpinyl isobutyrate is classified as a skin and eye irritant.[9] Some safety data sheets also indicate it may be harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation.[7]
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GHS Hazard Statements:
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Precautionary Statements:
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P261: Avoid breathing vapors/spray.[7]
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P280: Wear protective gloves, protective clothing, and eye/face protection.[7]
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
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First Aid Measures:
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Skin Contact: Wash the affected area with soap and water. If irritation persists, seek medical attention.[7]
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Eye Contact: Flush eyes with large amounts of water for at least fifteen minutes. Seek medical attention if irritation persists.[7]
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Ingestion: Do not induce vomiting. Seek immediate medical attention.[7]
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Inhalation: Move the individual to a fresh air environment.[7]
It is crucial to handle terpinyl isobutyrate in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves. The toxicological properties have not been exhaustively investigated, warranting careful handling.[7]
Conclusion
Terpinyl isobutyrate is a well-characterized monoterpenoid ester with established applications in the flavor and fragrance industry. Its key chemical properties—including its molecular structure, predictable spectroscopic signature, and ester reactivity—are well-understood. For the research and drug development community, it presents opportunities as a functional excipient and a versatile chemical scaffold for synthetic modification. Adherence to established safety protocols is essential when handling this compound due to its potential as a skin and eye irritant. This guide provides the foundational technical knowledge required for its effective and safe use in a scientific setting.
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